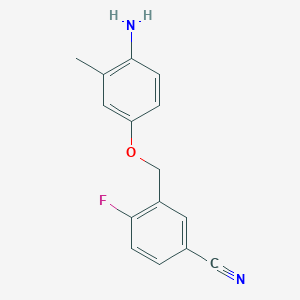

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

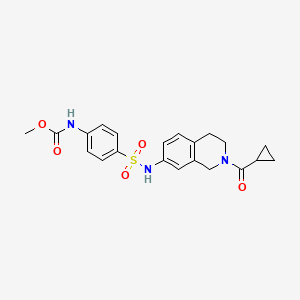

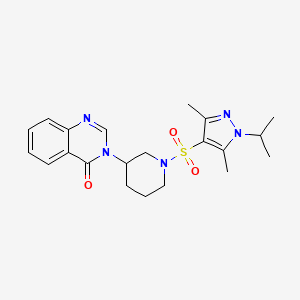

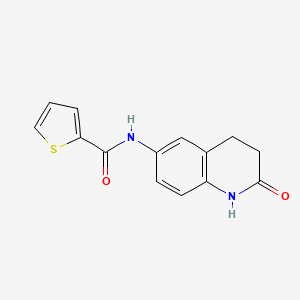

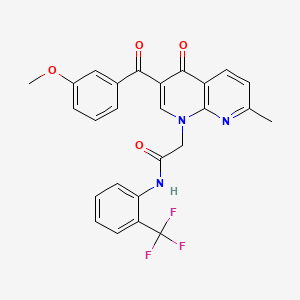

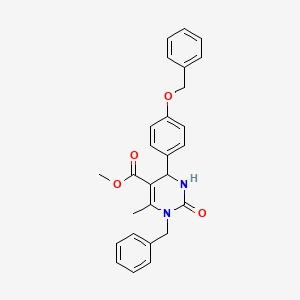

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring (from the phenoxymethyl group) could contribute to the compound’s stability. The electron-withdrawing nitrile group could make the molecule polar, affecting its physical properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group in nucleophilic addition reactions, and the phenoxymethyl group in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of intermolecular forces .Scientific Research Applications

Synthesis and Chemical Properties

- Green Chemistry Applications : A study highlighted the application of a recyclable fluorous oxime in synthesizing 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, demonstrating the use of fluorous synthetic routes. This approach ensures that the product can be separated easily using fluorous solid-phase extraction, and the fluorous ketone recovered can be reused, showcasing sustainable and green chemistry practices (Ang et al., 2013).

Applications in Material Science

- Polymer Solar Cells Efficiency : 4-amino-2-(trifluoromethyl)benzonitrile, a compound structurally similar to 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile, was used as an additive in polymer solar cells, leading to an increased power conversion efficiency. This highlights the compound's potential role in enhancing the performance of organic photovoltaic devices (Jeong et al., 2011).

- Fabrication of Chromophoric Xerogels : The compound's structural analog, 4-fluorobenzonitrile, was utilized in the fabrication of various chromophoric sol-gel materials. This indicates the potential use of such compounds in creating materials with specific light-absorbing properties (Seifert et al., 2003).

Applications in Chemical Analysis and Sensing

- Fluorescent Sensor Development : Research indicates that structurally similar compounds to 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile can be used to develop highly selective and sensitive fluorescent sensors. For instance, a study demonstrated the synthesis of a sensor with high selectivity and sensitivity toward Al3+ ions, which could be used in bio-imaging fluorescent probes to detect these ions in human cervical HeLa cancer cell lines (Ye et al., 2014).

Applications in Polymer and Material Development

- Hyperbranched Polybenzoxazoles : The compound's structural analog, 4-fluorobenzonitrile, was used in the synthesis of hyperbranched polybenzoxazoles (HBPBOs), which have excellent thermal stability and could be used in high-performance material applications (Hong et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILISMDYGOEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)